molecular formula C8H7BrClNO B1266498 2-Bromo-n-(4-chlorophenyl)acetamide CAS No. 5343-64-6

2-Bromo-n-(4-chlorophenyl)acetamide

Cat. No. B1266498
Key on ui cas rn: 5343-64-6
M. Wt: 248.5 g/mol
InChI Key: YSTUPBOIUOUMHG-UHFFFAOYSA-N
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Patent
US07741341B2

Procedure details

To a solution of 5 g 4-Chloro-phenylamine and 1.5 mL pyridine in 30 mL toluene, 8 g bromo-acetyl bromide dissolved in 10 mL toluene were added dropwise under ice cooling. After 2 h the precipitate was isolated by filtration and recrystallized from toluene to yield a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.N1C=CC=CC=1.[Br:15][CH2:16][C:17](Br)=[O:18]>C1(C)C=CC=CC=1>[Br:15][CH2:16][C:17]([NH:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N
Name
Quantity
1.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise under ice cooling
CUSTOM
Type
CUSTOM
Details
After 2 h the precipitate was isolated by filtration
Duration
2 h
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Name
Type
Smiles
BrCC(=O)NC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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